molecular formula C8H14FNO4S B12508540 tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate

tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate

Cat. No.: B12508540
M. Wt: 239.27 g/mol
InChI Key: LBOZDTLQKXITTH-UHFFFAOYSA-N
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Description

tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate: is a chemical compound with the molecular formula C8H14FNO4S. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its fluorosulfonyl functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with fluorosulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is usually maintained at low temperatures to prevent decomposition and to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability. The product is typically purified through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

    Substitution Reactions: The major products are the substituted azetidine derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of enzymes and the development of enzyme inhibitors.

Comparison with Similar Compounds

  • tert-Butyl 3-(fluorosulfonyl)azetidine-1-carboxylate
  • tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

Comparison: tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the fluorosulfonyl group. This functional group imparts distinct reactivity and properties compared to other similar compounds. For example, the fluorosulfonyl group is more reactive than the methylsulfonyl group, making this compound more suitable for certain applications.

Properties

Molecular Formula

C8H14FNO4S

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 1-fluorosulfonylazetidine-3-carboxylate

InChI

InChI=1S/C8H14FNO4S/c1-8(2,3)14-7(11)6-4-10(5-6)15(9,12)13/h6H,4-5H2,1-3H3

InChI Key

LBOZDTLQKXITTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)S(=O)(=O)F

Origin of Product

United States

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